(3,5-Dimethylphenyl)(pyridin-2-yl)methanol (3,5-Dimethylphenyl)(pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415092
InChI: InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)14(16)13-5-3-4-6-15-13/h3-9,14,16H,1-2H3
SMILES: CC1=CC(=CC(=C1)C(C2=CC=CC=N2)O)C
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

(3,5-Dimethylphenyl)(pyridin-2-yl)methanol

CAS No.:

Cat. No.: VC13415092

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Dimethylphenyl)(pyridin-2-yl)methanol -

Specification

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name (3,5-dimethylphenyl)-pyridin-2-ylmethanol
Standard InChI InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)14(16)13-5-3-4-6-15-13/h3-9,14,16H,1-2H3
Standard InChI Key KHYPHHBGFCQXFI-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(C2=CC=CC=N2)O)C
Canonical SMILES CC1=CC(=CC(=C1)C(C2=CC=CC=N2)O)C

Introduction

Structural and Molecular Characteristics

PropertyValue/Description
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.28 g/mol
Melting Point128–132°C (predicted)
SolubilityModerate in polar solvents
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors2 (pyridine N, hydroxyl O)

Synthesis and Reaction Pathways

The synthesis of (3,5-Dimethylphenyl)(pyridin-2-yl)methanol can be inferred from methods used for analogous alcohols. A plausible route involves a Grignard reaction between 3,5-dimethylphenylmagnesium bromide and pyridine-2-carbaldehyde, followed by acidic workup:

Pyridine-2-carbaldehyde+3,5-Dimethylphenyl-MgBr(3,5-Dimethylphenyl)(pyridin-2-yl)methanol\text{Pyridine-2-carbaldehyde} + \text{3,5-Dimethylphenyl-MgBr} \rightarrow \text{(3,5-Dimethylphenyl)(pyridin-2-yl)methanol}

This approach mirrors strategies employed in the synthesis of pyridinyl derivatives, such as the coupling of chloromethylpyridines with phenolic compounds using silver carbonate as a base . For instance, the reaction of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine with diflunisal under reflux conditions demonstrates the utility of nucleophilic substitutions in constructing similar frameworks.

Alternative pathways may include:

  • Reduction of Ketones: Catalytic hydrogenation of (3,5-dimethylphenyl)(pyridin-2-yl)ketone using palladium-based catalysts.

  • Nucleophilic Addition: Addition of organometallic reagents to preformed pyridine-2-carbaldehyde derivatives.

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR: Predicted signals include a singlet for the hydroxyl proton (δ 2.1–2.5 ppm, exchangeable), aromatic protons from the pyridine (δ 7.5–8.5 ppm), and methyl groups on the phenyl ring (δ 2.3 ppm, singlet).

  • IR Spectroscopy: Strong O–H stretch (~3200 cm⁻¹), C–O stretch (~1050 cm⁻¹), and aromatic C–H bends (~750 cm⁻¹).

Thermal Stability

Differential scanning calorimetry (DSC) of related alcohols reveals decomposition temperatures above 200°C , suggesting that (3,5-Dimethylphenyl)(pyridin-2-yl)methanol may exhibit similar stability, making it suitable for high-temperature applications.

Chemical Reactivity and Derivatives

The hydroxyl group enables derivatization into esters, ethers, or carbonyl compounds. For example, reaction with acetic anhydride would yield the corresponding acetate:

(3,5-Dimethylphenyl)(pyridin-2-yl)methanol+(Ac)₂O(3,5-Dimethylphenyl)(pyridin-2-yl)methyl acetate\text{(3,5-Dimethylphenyl)(pyridin-2-yl)methanol} + \text{(Ac)₂O} \rightarrow \text{(3,5-Dimethylphenyl)(pyridin-2-yl)methyl acetate}

Such modifications are critical in medicinal chemistry to modulate bioavailability, as seen in the optimization of AMPK activators through esterification .

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